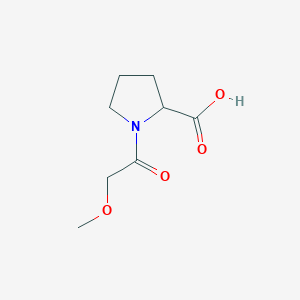

1-(2-Methoxyacetyl)proline

Description

Significance of Proline and its Derivatives in Modern Organic Synthesis and Catalysis

Proline, a unique secondary amino acid with a rigid pyrrolidine (B122466) ring, and its derivatives have become indispensable in contemporary organic synthesis. numberanalytics.comorganic-chemistry.org Their rigid structure imparts a specific conformational bias, making them excellent chiral templates and catalysts in a wide array of asymmetric reactions. numberanalytics.comorganic-chemistry.org The presence of both a secondary amine and a carboxylic acid group allows for bifunctional catalysis, where the amine can form nucleophilic enamines or iminium ions with carbonyl compounds, while the carboxylic acid can act as a Brønsted acid, activating electrophiles. clockss.org This dual activation mode is a cornerstone of proline-catalyzed reactions, enabling high enantioselectivity in transformations such as aldol (B89426) reactions, Mannich reactions, and Michael additions. numberanalytics.comclockss.orgresearchgate.net

Beyond its catalytic prowess, proline and its derivatives are crucial components in the synthesis of bioactive molecules and pharmaceuticals. researchgate.netnih.gov The conformational constraints imposed by the proline ring are vital for inducing specific secondary structures in peptides and peptidomimetics, influencing their biological activity. mdpi.com This has led to the incorporation of proline scaffolds into a variety of therapeutic agents, including antiviral drugs and angiotensin-converting enzyme (ACE) inhibitors. researchgate.netnih.gov The development of methods for synthesizing functionally and structurally diverse proline derivatives continues to be an active area of research, expanding their applications in drug discovery and materials science. organic-chemistry.orgnih.gov

Overview of 1-(2-Methoxyacetyl)proline within the Context of N-Acylated Prolines and Related Chiral Scaffolds

This compound belongs to the extensive family of N-acylated proline derivatives. In this class of compounds, the nitrogen atom of the proline ring is functionalized with an acyl group. This acylation modifies the electronic and steric properties of the proline scaffold, fine-tuning its reactivity and catalytic activity. nih.gov The nature of the acyl group can significantly influence the derivative's application, for instance, in the development of chiral ligands for metal-catalyzed reactions or as organocatalysts with enhanced solubility and stability. mdpi.com

N-acylated prolines are part of a larger group of chiral scaffolds that are fundamental to asymmetric synthesis. These scaffolds provide a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The development of novel chiral proline-based ionic liquids and porous organic cages further illustrates the versatility of this scaffold in creating sophisticated catalytic systems. mdpi.comnih.gov The systematic modification of the proline core, including N-acylation, allows for the rational design of catalysts and building blocks tailored for specific synthetic challenges. nih.gov

Scope and Research Focus of the Scholarly Inquiry

This article provides a focused examination of the chemical compound this compound. The primary objective is to present its fundamental chemical properties, synthesis, and known research applications based on available scientific literature. The inquiry will be confined to the chemical aspects of the compound, detailing its structure and established roles in synthetic chemistry. The discussion will remain strictly within the bounds of its chemical identity and documented utility in a research context, without delving into pharmacological or toxicological data. The aim is to offer a concise and scientifically grounded overview of this compound for a scientific audience.

Detailed Research Findings

While specific research findings on this compound are not extensively detailed in the provided search results, general principles of N-acylation of proline can be applied. The synthesis of such a compound would typically involve the reaction of proline or its ester derivative with methoxyacetyl chloride or a related activated derivative of methoxyacetic acid. A common method for acylation of amino acids is the Schotten-Baumann reaction, which is performed in an aqueous alkaline solution. google.com

The resulting N-acylated proline, this compound, would possess a modified nucleophilicity and steric environment around the nitrogen atom compared to unsubstituted proline. This modification can influence its catalytic activity and its utility as a chiral building block.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | Not explicitly found in search results. |

| Molecular Formula | C8H13NO4 |

| Molecular Weight | 187.20 g/mol |

| SMILES Code | COCC(N1CCCC1C(O)=O)=O |

Data sourced from general chemical supplier information. bldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyacetyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-13-5-7(10)9-4-2-3-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRWEUVVHSNRGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Computational Characterization

Elucidation of Molecular Structure and Stereochemistry

The pyrrolidine (B122466) ring of proline can adopt two primary puckered conformations, referred to as endo and exo. nih.govcaltech.edu These puckering states are in equilibrium and can be influenced by substituents on the ring. nih.govnih.gov The relative orientation of these puckers affects the backbone dihedral angles (φ and ψ) and the cis/trans isomerization of the amide bond. nih.gov In the context of 1-(2-Methoxyacetyl)proline, the methoxyacetyl group's electronic and steric characteristics play a role in favoring one pucker over the other, thereby influencing the local conformation.

Conformational Analysis of this compound and its Conjugates

The conformational preferences of N-acyl proline derivatives are governed by a delicate balance of steric and stereoelectronic effects. nih.govacs.org These include the cis/trans isomerization of the N-acyl-proline bond and non-covalent interactions within the molecule.

Investigation of N→π Interactions in Acyl N-Capped Proline Structures*

A key non-covalent interaction that stabilizes specific conformations in peptides and proteins is the n→π* interaction. nih.govresearchgate.net This interaction involves the delocalization of a lone pair of electrons (n) from an oxygen atom to the antibonding π* orbital of a nearby carbonyl group. researchgate.net In N-acyl prolines, an n→π* interaction can occur between the oxygen of the acyl group (Oi-1) and the carbonyl carbon of the proline residue (C'i). psu.edu

The strength of this interaction is influenced by the electronic properties of the acyl group. Electron-donating groups on the acyl moiety enhance the n→π* interaction, promoting more compact, folded conformations. nih.gov Conversely, electron-withdrawing groups, such as the methoxyacetyl group, lead to weaker n→π* interactions and favor more extended conformations. nih.gov

Impact of Electronic and Steric Properties of the Acyl Group on Conformational Preferences

The electronic nature of the N-acyl group directly modulates the conformational landscape of proline-containing peptides. nih.govnsf.gov Studies have shown that electron-rich acyl groups, like pivaloyl or isobutyryl, promote stronger n→π* interactions and stabilize compact helical conformations. nih.gov In contrast, less electron-rich acyl groups, including methoxyacetyl, result in more extended peptide backbones. nih.gov

Theoretical and Quantum Chemical Studies

Computational methods provide valuable insights into the structure, stability, and reactivity of molecules like this compound. nih.govmdpi.combyu.edu

Computational Modeling of Reaction Mechanisms

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate reaction mechanisms involving proline derivatives. nih.govnih.gov These methods can model transition states and reaction pathways, providing a molecular-level understanding of chemical transformations. mdpi.comsmu.edu For instance, computational studies have been instrumental in elucidating the mechanism of proline-catalyzed reactions, highlighting the role of enamines and iminium intermediates. libretexts.org

Prediction of Conformational Landscapes and Energy Profiles

Theoretical models are used to predict the conformational landscapes and energy profiles of N-acyl prolines. researchgate.net By calculating the relative energies of different conformers, researchers can identify the most stable structures and the energy barriers between them. researchgate.net These computational investigations have corroborated experimental findings regarding the influence of acyl group identity on conformational preferences. For example, computational analysis has confirmed that electron-donating acyl groups favor conformations with closer n→π* interactions. nih.gov

Applications in Asymmetric Catalysis and Advanced Organic Synthesis

Role as an Organocatalyst Precursor and Ligand

1-(2-Methoxyacetyl)proline is a derivative of the amino acid proline and serves as a precursor in the development of more complex organocatalysts. organic-chemistry.orgnih.gov The fundamental structure of proline, with its secondary amine and carboxylic acid functional groups, allows it to act as a bifunctional catalyst. mdpi.comresearchgate.net The introduction of the 2-methoxyacetyl group to the nitrogen atom modifies the electronic and steric properties of the proline core. This modification can influence the catalyst's solubility, stability, and, most importantly, its stereochemical control in asymmetric reactions. organic-chemistry.orgnih.gov These modified proline systems are designed to create a specific chiral environment around the catalytic site, enabling the selective formation of one enantiomer of the product over the other. wikipedia.orgresearchgate.net

The design of organocatalysts derived from proline, including structures related to this compound, is a strategic process aimed at enhancing catalytic performance. organic-chemistry.orgwikipedia.org Key requirements for these catalysts often include the foundational proline framework and a hydrogen-bond donor. nih.gov Modifications to the proline structure, such as N-acylation, are intended to improve enantioselectivity and regioselectivity. wikipedia.org

The development of these catalysts addresses several limitations of using unmodified proline, such as its poor solubility in non-polar solvents and the need for high catalyst loadings. organic-chemistry.org By creating derivatives, chemists can achieve superior results in terms of yield and enantiomeric excess. organic-chemistry.org For instance, proline-derived organocatalysts have been synthesized that are effective in non-polar solvents, where proline itself is typically ineffective. organic-chemistry.org The stability of these catalysts is often enhanced due to robust amide linkages, which also allows for their recovery and reuse without significant loss of activity. nih.gov

The general approach to synthesizing these catalysts often involves the coupling of a modified proline, such as an N-acylated proline, with other chemical entities. nih.gov This modular approach allows for the creation of a diverse library of catalysts with varying steric and electronic properties, which can then be screened for optimal performance in specific asymmetric reactions. organic-chemistry.orgnih.gov

Proline and its derivatives are highly effective organocatalysts for a variety of carbon-carbon bond-forming reactions, which are fundamental in organic synthesis for building complex molecular skeletons. nih.gov20.210.105 These catalysts operate through the formation of nucleophilic enamine intermediates with carbonyl compounds. 20.210.105 This activation strategy has been successfully applied to several crucial reactions, including asymmetric aldol (B89426), Mannich, and Michael additions, as well as cycloaddition reactions. organic-chemistry.org20.210.105wikipedia.org

The catalytic cycle typically involves the reaction of the proline catalyst with a ketone or aldehyde to form an enamine. This enamine then acts as a nucleophile, attacking an electrophile in a stereocontrolled manner. The resulting intermediate is then hydrolyzed to release the product and regenerate the catalyst. researchgate.netwikipedia.org The stereoselectivity of these reactions is dictated by the chiral environment created by the catalyst in the transition state. wikipedia.org

The asymmetric aldol reaction is a powerful method for forming carbon-carbon bonds and creating chiral β-hydroxy carbonyl compounds, which are common motifs in many biologically active molecules and pharmaceuticals. nih.govmdpi.com Proline-derived organocatalysts, building on the principles of proline catalysis, are instrumental in controlling the stereochemical outcome of these reactions. organic-chemistry.orgwikipedia.org These catalysts facilitate the reaction between a ketone and an aldehyde, leading to the formation of a new stereocenter with high enantioselectivity. nih.gov

The mechanism of proline-catalyzed aldol reactions is understood to proceed through an enamine intermediate, with the stereoselectivity being rationalized by the Zimmerman-Traxler model, which proposes a six-membered, chair-like transition state. wikipedia.org The carboxylic acid group of the proline catalyst plays a crucial role in this transition state, acting as a Brønsted acid to activate the aldehyde and orient the reactants through hydrogen bonding. mdpi.com

The development of proline derivatives aims to improve upon the performance of proline itself, which can sometimes suffer from issues like requiring high catalyst loadings and having limited solvent compatibility. organic-chemistry.org Modified catalysts can offer higher yields and enantioselectivities under milder conditions. organic-chemistry.org

| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| p-Nitrobenzaldehyde | Acetone | 30 | DMSO | 68 | 72 | wikipedia.org |

| Benzaldehyde | Acetone | 20-30 | Acetone | High | >99 | wikipedia.org |

| Aromatic Aldehydes | Acetone | 1-5 | [bmim]PF6 | Good | Reasonable | rsc.org |

| 4-Nitrobenzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 95 | 99 | mdpi.com |

| Benzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 85 | 96 | mdpi.com |

This table presents a selection of research findings and is for illustrative purposes.

The enantioselective Mannich reaction is a three-component reaction that forms a new carbon-carbon bond and a carbon-nitrogen bond simultaneously, providing access to chiral β-amino carbonyl compounds. nih.gov These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. 20.210.105 Proline and its derivatives have emerged as powerful organocatalysts for this transformation, activating carbonyl compounds through the formation of nucleophilic enamine intermediates. 20.210.105

The proline-catalyzed Mannich reaction has become a broadly applicable method since its discovery. 20.210.105 The use of N-Boc-imines has significantly expanded the scope and utility of this reaction. 20.210.105 Research has shown that even simple nucleophiles like acetaldehyde (B116499) can be effectively used in proline-catalyzed Mannich reactions with high enantioselectivity. 20.210.105

The reaction involves the condensation of an aldehyde, an amine, and a ketone, with the proline catalyst controlling the stereochemical outcome. nih.gov The catalyst forms an enamine with the ketone, which then attacks an imine generated in situ from the aldehyde and amine. elsevierpure.comresearchgate.net The stereoselectivity is determined in the carbon-carbon bond-forming step, where the chiral catalyst directs the approach of the enamine to the imine. illinois.edu

| Aldehyde | Amine | Ketone | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| Various Aldehydes | p-Anisidine | Various Ketones | Proline | Excellent | Excellent | Excellent | nih.gov |

| Acetaldehyde | N-Boc-imines | - | (S)-Proline | High | - | Extremely High | 20.210.105 |

| Two different aldehydes | p-Anisidine | - | L-Proline (B1679175) | Excellent | Excellent | Excellent | researchgate.netnih.gov |

This table presents a selection of research findings and is for illustrative purposes.

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. niscpr.res.in Proline and its derivatives have been successfully employed as organocatalysts to promote this reaction enantioselectively. organic-chemistry.orgniscpr.res.in The catalytic cycle generally proceeds through the formation of an enamine intermediate from the reaction of the proline catalyst with a ketone or aldehyde donor. researchgate.net This enamine then adds to the Michael acceptor, such as a nitroalkene, in a stereocontrolled fashion. researchgate.net

The development of proline-derived catalysts has aimed to improve upon the efficiency and enantioselectivity of the Michael addition. organic-chemistry.org These modified catalysts have shown superior performance compared to proline, offering higher yields and enantioselectivities, and can be effective in a broader range of solvents, including non-polar ones where proline is often ineffective. organic-chemistry.org

Research has explored the use of various Michael acceptors, such as nitroolefins and α,β-unsaturated aldehydes, in proline-catalyzed Michael additions. niscpr.res.inrug.nl The reaction conditions, including the solvent and catalyst loading, can have a significant impact on the outcome of the reaction. niscpr.res.inarkat-usa.org

| Michael Donor | Michael Acceptor | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Ketones | Arylidenes | L-Proline | Methanol | Very Good | Low | niscpr.res.in |

| Ketones | Nitroolefins | Tetrazole derivative of Proline | Various | High | High | organic-chemistry.org |

| Ketones | Nitroalkenes | Densely Substituted L-Proline Esters | - | - | Opposite to L-Proline | nih.gov |

| Active Methylene Compounds | α-Enones | L-Proline | [bmim]PF6 | Good | Low | arkat-usa.org |

| Nitromethane | α,β-Unsaturated Aldehydes | 4-OT (F50A mutant) | - | Good | High | rug.nl |

This table presents a selection of research findings and is for illustrative purposes.

Cycloaddition reactions are a class of pericyclic reactions that are powerful tools for the construction of cyclic and heterocyclic ring systems. libretexts.org These reactions are highly valuable in synthetic organic chemistry for generating complex molecular architectures often found in natural products. libretexts.org While the provided search results extensively cover proline-catalyzed aldol, Mannich, and Michael reactions, direct evidence for the application of "this compound" in promoting Diels-Alder or other cycloaddition reactions is not explicitly detailed in the search abstracts.

However, the broader field of organocatalysis, particularly using proline and its derivatives, has seen applications in cycloaddition reactions. researchgate.net For instance, 1,3-dipolar cycloadditions are a type of cycloaddition that can be catalyzed by organocatalysts. researchgate.netnsf.gov These reactions involve the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring. libretexts.org The development of asymmetric catalytic versions of these reactions is of significant interest. researchgate.net

Furthermore, novel cycloaddition pathways, such as [5+1] cycloadditions, have been developed using metal-free conditions, highlighting the ongoing innovation in this area. rsc.org While specific examples involving this compound are not present, the principles of proline catalysis suggest a potential role for its derivatives in mediating such transformations. The ability of proline to form iminium ions can activate substrates towards cycloaddition reactions. mdpi.com

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

| [3+3] Cycloaddition | Enoldiazoacetates | Nitrones | Chiral copper(I) catalysts | cis-3,6-dihydro-1,2-oxazine derivatives | nsf.gov |

| [2+2] Cycloaddition | 1-(1-alkynyl)-1-aryl ketones | Alkenes | Chiral-at-rhodium catalyst | Cyclobutene derivatives | uni-marburg.de |

| [5+1] Cycloaddition | Donor-acceptor aziridines | 2-(2-isocyanoethyl)indoles | Metal-free | 2H-1,4-oxazines | rsc.org |

| 1,3-Dipolar Cycloaddition | Iminoesters | Activated alkenes | Fesulphos/CuI complex | Enantioenriched heterocyclic scaffolds | researchgate.net |

This table presents a selection of research findings in the broader context of cycloaddition reactions and is for illustrative purposes as direct data for the subject compound was not found.

Catalysis in the Synthesis of Biologically Relevant Heterocyclic Skeletons

There is currently no specific information available in the scientific literature detailing the use of this compound as a catalyst for the synthesis of biologically relevant heterocyclic skeletons.

Proline and its various derivatives are well-established as powerful organocatalysts in the formation of heterocyclic compounds. wikipedia.orgrsc.orgresearchgate.net These reactions often proceed through enamine or iminium catalysis, where the secondary amine of the proline ring plays a crucial role. numberanalytics.comiarjset.com The N-acylation of proline, as in the case of this compound, fundamentally alters the nature of the nitrogen atom, making it part of an amide. This change prevents it from participating in the typical catalytic cycles that rely on the secondary amine functionality. Therefore, it is unlikely that this compound would function as a catalyst in the same manner as proline itself.

Chiral Auxiliary and Building Block Applications

The application of a chiral molecule as a chiral auxiliary involves its temporary incorporation into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org While proline derivatives are used for this purpose, there is no specific data on this compound in this context.

Asymmetric Induction in Stereoselective Transformations

No research findings were identified that specifically investigate the use of this compound for asymmetric induction in stereoselective transformations. The effectiveness of a chiral auxiliary often depends on its ability to create a sterically and/or electronically biased environment around a reactive center. The methoxyacetyl group in this compound could potentially influence the conformational preferences of the proline ring and its substituents, but without experimental data, its capacity for inducing asymmetry remains speculative.

Stereocontrolled Synthesis of Complex Chiral Molecules

There is a lack of published research on the use of this compound as a building block for the stereocontrolled synthesis of complex chiral molecules. Proline itself is a common chiral building block, and its derivatives are used to construct complex natural products and pharmaceuticals. For instance, the synthesis of the agrochemical (R)-Metalaxyl involves the use of 2-methoxyacetyl chloride and a proline derivative in separate steps of a multi-step synthesis, but does not employ the pre-formed this compound as a chiral building block. acs.org

Integration into Peptidomimetics and Constrained Molecular Systems

Peptidomimetics are compounds designed to mimic peptides, often with improved stability or activity. wikipedia.orgnih.gov Proline and its analogues are frequently incorporated to introduce conformational constraints. uminho.ptnih.gov The N-acyl group of this compound would make it an N-substituted amino acid derivative. N-alkylation or N-acylation of amino acids is a known strategy in peptidomimetic design to modulate conformational properties and proteolytic stability. However, there are no specific studies available that describe the synthesis or conformational analysis of peptides or constrained systems containing the this compound residue.

Structure Activity Relationship Sar Studies in Chemical Biology Contexts

Impact of N-Acyl Proline Substituents on Molecular Recognition and Binding (e.g., Protein-Protein Interactions)

The unique cyclic structure of proline, the only proteinogenic secondary amino acid, imparts significant conformational constraints on the peptide backbone. This rigidity is a key factor in its critical role in molecular recognition events, particularly in protein-protein interactions (PPIs). Proline-rich motifs are recognized by various protein domains, including SH3 and WW domains, which are crucial components of intracellular signaling pathways.

The N-acyl group of a proline residue, such as the 2-methoxyacetyl group in 1-(2-methoxyacetyl)proline, can significantly influence its binding affinity and selectivity. The nature of the N-acyl substituent can modulate the cis-trans isomerization of the peptidyl-prolyl bond, a rate-limiting step in protein folding. This isomerization can be a critical determinant for biological activity.

Furthermore, the N-acyl group can engage in direct interactions with a target protein. The methoxyacetyl group, for instance, introduces both a hydrogen bond acceptor (the ether oxygen and the carbonyl oxygen) and a degree of lipophilicity. These features can contribute to the binding energy through hydrogen bonding and hydrophobic interactions with the protein surface. Studies on proline-tryptophan complexes have highlighted the importance of dispersion and electrostatic interactions in the stabilization of such pairings, a principle that can be extended to the interaction of N-acyl prolines with aromatic residues in a binding pocket. The cyclic structure of the proline ring itself can also participate in C-H/O interactions with protein backbones, further stabilizing complexes.

Strategies for Ligand Design and Optimization utilizing this compound Analogues

Proline analogues are foundational in drug design, particularly for creating peptidomimetics with improved pharmacological properties. By introducing conformational constraints, these analogues can lock a bioactive conformation, leading to increased potency and selectivity, as well as improved metabolic stability.

The design of ligands incorporating structures similar to this compound would leverage the proline scaffold to orient the N-acyl group for optimal interaction with a target. Strategies for optimization might include:

Varying the Acyl Chain: Modifying the length, branching, and functionalization of the acyl group can fine-tune binding interactions. For example, altering the methoxyacetyl group to other alkoxyacetyl groups could probe the steric and electronic requirements of the binding site.

Ring Modifications: Introducing substituents on the proline ring itself can further constrain the conformation and provide additional points of interaction.

Stereochemical Control: The stereochemistry at the alpha-carbon of proline is crucial, and the synthesis of enantiomerically pure analogues is a standard practice in ligand design.

A key aspect of optimization is the use of computational modeling and structural biology to understand the binding mode of a lead compound. This allows for the rational design of analogues with improved affinity and selectivity. The development of inhibitors for the Trypanosoma cruzi proline transporter, for example, utilized proline derivatives with various N-substituents to block amino acid uptake, validating this design strategy.

Below is a representative table illustrating how analogues of a hypothetical N-acyl proline lead compound might be designed and evaluated.

| Analogue | Modification from Lead | Rationale | Predicted Impact on Binding |

| 1a | Ethyl ether instead of methyl ether | Probe for larger hydrophobic pocket | Potentially increased affinity |

| 1b | Hydroxyl instead of methoxy (B1213986) group | Introduce hydrogen bond donor capability | May increase or decrease affinity depending on binding site polarity |

| 1c | Fluorination of the acetyl group | Modulate electronic properties and metabolic stability | Potentially improved pharmacokinetic properties |

| 1d | Methyl substitution on proline ring | Introduce further conformational restriction | Increased selectivity |

Development of Chemical Probes for Biological Systems

Chemical probes are essential small molecules used to study biological systems by selectively modulating the function of a specific protein target. High-quality chemical probes are characterized by their potency, selectivity, and demonstrated activity in a cellular context.

Proline analogues have been successfully developed into chemical probes. For instance, N-formyl l-proline (B1679175) (NFLP) was identified as a chemical probe for pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme implicated in cancer metabolism. The development of such probes often involves screening libraries of compounds for activity against a target of interest.

An N-acyl proline like this compound could serve as a starting point for developing a chemical probe. The design process would involve iterative chemical synthesis and biological testing to optimize for potency and selectivity. Key steps in developing a chemical probe from a starting scaffold include:

Identification of a Hit Compound: Initial screening identifies a compound with modest activity against the target.

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to understand which parts of the molecule are critical for activity.

Optimization of Potency and Selectivity: Fine-tuning the structure to maximize affinity for the target and minimize off-target effects. This often involves testing against a panel of related proteins.

Development of a Control Compound: A structurally similar but inactive analogue is often developed to help confirm that the observed biological effects are due to inhibition of the intended target.

The methoxyacetyl group on this compound could be modified to incorporate reporter tags, such as fluorophores or biotin, through bioorthogonal chemistry. This would transform the molecule into a tool for visualizing target engagement or for affinity-based protein profiling to identify the cellular targets of the compound.

Future Research Directions and Perspectives

Emerging Methodologies in N-Acylated Proline Chemistry

The synthesis and modification of N-acylated prolines are central to unlocking their potential. While traditional methods have been effective, emerging methodologies are offering greater efficiency, diversity, and precision.

Recent advancements in peptide synthesis are significantly impacting the creation of complex proline-containing molecules. Techniques like native chemical ligation (NCL) are being refined to overcome challenges associated with proline's unique structure, such as the poor reactivity of proline thioesters. nih.gov Innovations that enable ligation at an N-terminal proline, sometimes using metal-free dethiylation, are expanding the toolkit for building sophisticated protein structures. nih.gov Furthermore, methods for the late-stage functionalization of proline residues within peptides are gaining traction. For instance, a C-H azidation methodology for N-terminal proline-containing peptides allows for selective modification, opening pathways to diversified peptide structures through subsequent reactions like cycloadditions or C-C bond formations. epfl.ch

Another significant area of development is the synthesis of diverse proline analogues that can be subsequently N-acylated. nih.gov The chemical synthesis of 3-substituted prolines, for example, can be achieved through various routes including the direct functionalization of proline derivatives or intramolecular cyclization reactions. nih.gov These substituted prolines can then be N-acylated to explore how modifications to the pyrrolidine (B122466) ring influence the compound's properties and reactivity. A "proline editing" technique allows for the stereospecific conversion of 4R-hydroxyproline into a wide array of 4-substituted prolyl amino acids within a peptide sequence, providing access to derivatives for bioorthogonal conjugation reactions. acs.org

The development of chiral ionic liquids (CILs) based on L-proline (B1679175) represents another novel approach. mdpi.com These CILs, where proline acts as either the cation or anion, can serve as effective chiral catalysts, sometimes showing improved conversion and enantioselectivity compared to L-proline itself in reactions like asymmetric Michael additions. mdpi.com

| Methodology | Description | Potential Application for 1-(2-Methoxyacetyl)proline | Reference |

|---|---|---|---|

| Advanced Native Chemical Ligation (NCL) | Overcomes the low reactivity of proline thioesters, enabling the synthesis of complex proline-containing peptides and proteins. nih.gov | Incorporation of this compound into larger peptide backbones for biological studies. | nih.gov |

| Late-Stage C-H Functionalization | Selective modification of proline residues already within a peptide chain, for example, through C-H azidation at the N-terminus. epfl.ch | Further diversification of peptides containing the this compound motif. | epfl.ch |

| "Proline Editing" | Post-synthesis modification of hydroxyproline (B1673980) within a peptide to generate a diverse library of 4-substituted proline derivatives. acs.org | Creation of analogues of this compound with additional functional groups on the ring. | acs.org |

| Proline-Based Chiral Ionic Liquids (CILs) | Use of proline as a component of a chiral ionic liquid, which can then act as a recyclable catalyst for asymmetric reactions. mdpi.com | Development of catalytic systems where the N-acyl group influences the properties of the ionic liquid. | mdpi.com |

Computational Design of Novel Proline-Derived Catalytic Systems

Computational chemistry has become an indispensable tool in the design of new catalysts. For proline-derived systems, computational methods are used to understand reaction mechanisms, predict stereoselectivity, and design novel catalysts with enhanced activity and specificity.

The mechanism of proline-catalyzed reactions, such as the aldol (B89426) reaction, has been extensively studied using computational models. researchgate.netwikipedia.org These studies, often employing density functional theory (DFT), analyze the transition states to elucidate the origins of stereoselectivity. researchgate.net This understanding is crucial for designing new proline derivatives, including N-acylated versions, that can achieve higher enantioselectivity and yields. researchgate.net Computational investigations can explore subtle structural differences in catalysts, like ring puckering, and how these influence the reaction outcome. researchgate.net

Beyond analyzing existing systems, computational design is being used to create entirely new catalytic frameworks. Researchers are using polyproline scaffolds to design artificial enzymes. nih.govacs.org By incorporating a catalytic dyad or triad (B1167595) into a stable polyproline II (PPII) helix, it is possible to create minimalistic catalysts for reactions like ester hydrolysis. nih.govacs.org Computational modeling helps in positioning the catalytic residues correctly within the rigid helical structure to achieve optimal efficiency. nih.govacs.org The insights gained from these studies highlight the importance of a well-ordered structure for effective catalysis. nih.govacs.org

The design of these systems is not limited to peptide scaffolds. Computational studies also guide the development of small-molecule organocatalysts. The focus is often on how modifications to the proline ring or the N-substituent can influence the stability of transition states and, consequently, the stereochemical outcome of the reaction. researchgate.net This predictive power accelerates the discovery of new catalysts, reducing the need for extensive empirical screening. chemrxiv.org The ultimate goal is to create catalysts with high efficiency and selectivity for specific chemical transformations. acs.org

| Computational Method | Objective | Key Findings/Applications | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | To investigate reaction mechanisms and the origins of stereoselectivity in proline-catalyzed reactions. | Elucidation of transition state geometries (e.g., Zimmerman-Traxler model) and the role of hydrogen bonding in determining stereochemical outcomes. researchgate.net | researchgate.net |

| Molecular Modeling of Peptide Scaffolds | To design artificial enzymes by incorporating catalytic residues into stable polyproline helices. | Demonstrated that a well-formed polyproline II (PPII) structure can enhance catalytic efficiency for ester hydrolysis. nih.govacs.org | nih.govacs.org |

| Catalyst System Simulation | To understand the complex behavior of proline-derived catalysts in solution, including aggregation and the formation of multiple active species. | Revealed that minor chemical modifications can lead to completely different systems-level behaviors, challenging the assumption of a single active species. chemrxiv.org | chemrxiv.org |

| De Novo Enzyme Design | To create artificial catalysts from scratch by computationally designing active sites with features like catalytic dyads and oxyanion holes. | Successful design of active catalysts, although achieving high catalytic efficiency remains a significant challenge. acs.org | acs.org |

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The unique structural and chemical properties of N-acylated prolines make them attractive candidates for applications beyond traditional organic synthesis, particularly in the interdisciplinary fields of chemical biology and materials science.

In chemical biology , proline derivatives are valuable tools for probing and manipulating biological systems. chemscene.com Their conformational rigidity can be exploited to stabilize specific secondary structures in peptides, such as β-turns or polyproline helices. nih.gov By incorporating N-acylated prolines like this compound into peptides, researchers can modulate their structure, stability, and biological activity. This approach is useful in the design of peptidomimetics and in structure-activity relationship (SAR) studies of biologically active peptides. nih.gov Proline analogues have also found use in the development of antimicrobial peptides, where substitution with non-natural derivatives can improve specificity and biocompatibility. researchgate.net

In materials science , proline and its derivatives are being explored for the creation of novel functional materials. One promising area is the development of polymer-supported organocatalysts. nih.gov By immobilizing proline derivatives on solid supports, such as magnetic nanoparticles, it is possible to create recyclable catalysts that can function in aqueous media. nih.gov This approach combines the high selectivity of organocatalysis with the practical advantages of heterogeneous catalysis. rsc.org Another avenue of research involves the use of proline derivatives as initiators for polymerization. For example, a zinc proline complex has been used as a biocompatible initiator for the synthesis of methoxy-poly(ethylene glycol)-block-poly(L-lactic-co-glycolic acid) (mPEG–PLGA), a copolymer with applications in drug delivery. rsc.org The unique properties of proline can thus be harnessed to control the synthesis and properties of advanced polymeric materials.

The intersection of these fields offers exciting possibilities. For instance, proline-functionalized materials could be used to create biocompatible surfaces or scaffolds for tissue engineering. The ability of proline to influence protein structure could be exploited to design materials that interact with biological systems in a highly specific manner. As our ability to synthesize and computationally model these complex molecules improves, the opportunities for interdisciplinary innovation will continue to expand.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.